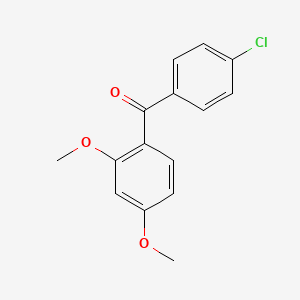

(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYOZOYWIMPKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorophenyl 2,4 Dimethoxyphenyl Methanone

Established Synthetic Routes

Established methods for the synthesis of (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone and related benzophenones are well-documented, primarily utilizing Friedel-Crafts acylation and related strategies involving carboxylic acid derivatives.

The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. beilstein-journals.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. beilstein-journals.org For the target compound, this translates to the acylation of the electron-rich 1,3-dimethoxybenzene (B93181) with a 4-chlorobenzoyl moiety.

The most direct application of the Friedel-Crafts acylation for this synthesis involves reacting 1,3-dimethoxybenzene, an activated aromatic compound, with an acylating agent such as 4-chlorobenzoyl chloride or 4-chlorobenzoic anhydride. The two methoxy (B1213986) groups on the benzene (B151609) ring are ortho-, para-directing and strongly activating, facilitating the electrophilic attack by the acylium ion generated from the acylating agent. The reaction is regioselective, with acylation occurring at the 4-position, which is para to one methoxy group and ortho to the other, due to steric hindrance at the 2-position.

In a related synthesis, various electron-rich benzene derivatives have been successfully acylated with anhydrides, yielding the corresponding ketones. beilstein-journals.org For instance, the acylation of anisole (B1667542) with acetic anhydride demonstrates the principle of activating groups directing the substitution to the para position. beilstein-journals.org

The choice of catalyst is critical in Friedel-Crafts acylation to ensure high yield and selectivity. Common Lewis acids like aluminum chloride (AlCl₃) are effective but can pose challenges related to handling, stoichiometry, and waste disposal. mdpi.com

Phosphorus Oxychloride (POCl₃) : This reagent is widely used in organic synthesis for chlorination, dehydration, and cyclization reactions. researchgate.net It can serve as a catalyst or reagent in acylation reactions, particularly in the Vilsmeier-Haack reaction, which involves the formylation of activated aromatic rings. researchgate.net Its utility in direct Friedel-Crafts acylations can be as a dehydrating agent when carboxylic acids are used as the acyl source.

Zinc Chloride (ZnCl₂) : Zinc chloride is a moderately strong Lewis acid used as a catalyst in various organic transformations, including some Friedel-Crafts reactions. acs.orgnih.gov A deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride (1:2 ratio) has been employed as both a reaction medium and promoter for Friedel-Crafts acylations, highlighting a more sustainable approach. researchgate.net

Eaton's Reagent : A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), Eaton's reagent is a powerful and efficient medium for promoting Friedel-Crafts acylations. researchgate.net It functions as both a catalyst and a condensing agent. sigmaaldrich.com This reagent has been successfully used to synthesize various benzophenone (B1666685) analogues by reacting protected methoxyphenols with aromatic acids, demonstrating its effectiveness in overcoming the viscosity and handling issues associated with similar agents like polyphosphoric acid (PPA). researchgate.net The reaction proceeds by activating the carboxylic acid, allowing for acylation of the electron-rich aromatic ring.

Table 1: Comparison of Catalysts in Friedel-Crafts Type Reactions

| Catalyst/Reagent | Acylating Agent | Aromatic Substrate | Key Features | Reference(s) |

| Eaton's Reagent | Aromatic Acids | Protected Methoxy Phenols | Powerful condensing agent; less viscous than PPA; good yields. | , researchgate.net |

| Zinc Chloride | Acyl Halides/Anhydrides | Various Arenes | Moderate Lewis acid; can be used in deep eutectic solvents for sustainability. | researchgate.net |

| Phosphorus Oxychloride | Carboxylic Acids | Activated Aromatics | Acts as a dehydrating agent/catalyst; common in Vilsmeier-Haack type reactions. | researchgate.net |

| Iron(III) Chloride | Anhydrides | Benzene Derivatives | Used in ionic liquids for a recyclable catalytic system. | beilstein-journals.org |

An alternative to using highly reactive acyl chlorides is the direct use of carboxylic acids as the acylating source. This approach is often considered greener but requires a strong protic or Lewis acid to promote the reaction. The reaction of 4-chlorobenzoic acid with 1,3-dimethoxybenzene in the presence of a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent is a common strategy for synthesizing benzophenones. researchgate.net PPA is a viscous medium that facilitates the reaction but can be difficult to work with. Eaton's reagent offers a more mobile and often more efficient alternative for this transformation. orgsyn.org

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. epfl.chnih.gov This strategy is highly valued for its atom economy, efficiency, and ability to rapidly generate molecular complexity. nih.gov

While a specific, widely-cited multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied. A hypothetical MCR could be designed where precursors to the 4-chlorobenzoyl cation and 1,3-dimethoxybenzene are generated in situ along with a third component that facilitates the reaction. For example, a reaction involving an aryl halide, carbon monoxide, and an activated aromatic ring under palladium catalysis could potentially form such a ketone in one pot. However, established MCRs more commonly lead to heterocyclic structures. epfl.chmdpi.com

Friedel-Crafts Acylation Procedures

Advanced Synthetic Approaches and Methodological Innovations

Research into the synthesis of aryl ketones continues to evolve, with a focus on developing more environmentally friendly, cost-effective, and scalable processes. A significant innovation is the replacement of corrosive and stoichiometric homogeneous catalysts with recyclable, heterogeneous systems.

One such advanced approach involves the use of ionic liquids (ILs) as a reaction medium. beilstein-journals.org A robust system for Friedel-Crafts acylation has been developed using iron(III) chloride hexahydrate as the catalyst in tunable aryl alkyl ionic liquids (TAAILs). beilstein-journals.org This system allows for the acylation of various electron-rich benzene derivatives with anhydrides at moderate temperatures (40-60 °C) and is scalable to the gram level. beilstein-journals.org The use of an ionic liquid as the solvent can facilitate catalyst recycling and reduce volatile organic emissions, aligning with the principles of green chemistry.

Table 2: Scope of Friedel-Crafts Acylation in Ionic Liquids beilstein-journals.org

| Aromatic Substrate | Acylating Anhydride | Product | Yield (%) |

| Toluene | Acetic Anhydride | 4-Methylacetophenone | 70 |

| Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 94 |

| 1,3-Dimethoxybenzene | Acetic Anhydride | 2,4-Dimethoxyacetophenone | 81 |

| Veratrole | Acetic Anhydride | 3,4-Dimethoxyacetophenone | 65 |

| Anisole | Propionic Anhydride | 1-(4-Methoxyphenyl)propan-1-one | 85 |

Reaction Conditions: 1 mmol benzene derivative, 2 equiv. anhydride, 10 mol % FeCl₃·6H₂O, T = 60 °C, 0.5 g TAAIL 6. beilstein-journals.org

This data demonstrates the versatility of the ionic liquid system for acylating various activated aromatic rings, including 1,3-dimethoxybenzene, which is a key structural component of the target molecule. beilstein-journals.org

Optimized Reaction Conditions

The traditional approach to synthesizing benzophenones like this compound utilizes Friedel-Crafts acylation with a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a chlorinated solvent. google.commdpi.com A general procedure involves adding the Lewis acid to a cooled solution of the aromatic substrate (1,3-dimethoxybenzene) and the acylating agent (4-chlorobenzoyl chloride) in an anhydrous solvent like dichloromethane. mdpi.com The reaction is typically stirred for several hours at room temperature. mdpi.com

Optimization of these conditions focuses on improving regioselectivity and yield while simplifying purification. In the acylation of 1,3-dimethoxybenzene, the two methoxy groups are strongly activating and ortho-, para-directing. The substitution is expected to occur primarily at the 4-position, which is para to one methoxy group and ortho to the other, due to steric hindrance at the 2-position and electronic activation. However, the formation of isomers can occur, necessitating careful control of reaction parameters. oregonstate.edu

Modern optimization strategies often involve replacing homogeneous Lewis acids with heterogeneous catalysts to facilitate easier separation and recycling. Solid acid catalysts, such as zeolites, have been shown to be highly effective and selective for Friedel-Crafts acylations. For instance, the acylation of anisole (a related methoxybenzene) with benzoyl chloride has been studied using HBEA zeolite as a catalyst. frontiersin.org These solid catalysts offer high conversion rates and excellent selectivity for the desired para-isomer, minimizing by-product formation. frontiersin.org The conditions for such a reaction involve higher temperatures but provide a more sustainable and efficient process. frontiersin.org

Table 1: Performance of HBEA Zeolite Catalysts in Acylation of Anisole This table illustrates the effectiveness of heterogeneous catalysts in a model reaction analogous to the synthesis of this compound, based on data for the acylation of anisole. frontiersin.org

| Catalyst (Zeolite Synthesis Time) | Benzoyl Chloride Conversion (%) | Selectivity for p-Methoxyacetophenone (%) |

| H8 (8 hours) | ~70 | ~93 |

| H10 (10 hours) | ~75 | ~94 |

| H12 (12 hours) | ~83 | ~96 |

| H24 (24 hours) | ~82 | ~96 |

| H48 (48 hours) | ~70 | ~95 |

| H72 (72 hours) | ~50 | ~93 |

| Data sourced from Frontiers in Chemistry. frontiersin.org |

Green Chemistry Principles in Synthesis

In recent years, significant effort has been directed toward developing "greener" synthetic routes for Friedel-Crafts acylation, focusing on reducing hazardous waste and improving energy efficiency. acs.org Key areas of innovation include the use of microwave irradiation and alternative solvent systems like deep eutectic solvents (DESs).

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org By directly heating the reactants, microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. rsc.org For Friedel-Crafts acylation, combining a catalyst with microwave heating can lead to high yields in minutes rather than hours. rsc.org For example, the acylation of anisole has been successfully performed under microwave irradiation at 120°C for just 5-10 minutes. rsc.orgacs.org While some studies suggest microwave effects are most pronounced in intramolecular reactions, the rapid heating it provides is broadly beneficial for accelerating intermolecular processes as well. scirp.org

Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining attention as alternatives to volatile organic compounds (VOCs). rsc.orgrsc.org DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea (B33335) or zinc chloride), which form a liquid with a melting point significantly lower than the individual components. rsc.orgrsc.org

For Friedel-Crafts acylation, certain DESs can function as both the solvent and the Lewis acid catalyst. rsc.org A DES formed from choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to be a highly effective, dual-function medium for the acylation of various aromatic compounds. rsc.orgresearchgate.net This approach eliminates the need for traditional moisture-sensitive Lewis acids and hazardous solvents. rsc.org The combination of DESs with microwave irradiation creates a particularly efficient and green synthetic method, affording high yields in short reaction times. rsc.orgacs.org A significant advantage of this system is the ability to recover and reuse the DES for multiple reaction cycles without a significant loss of catalytic activity, making it economically and environmentally attractive for industrial applications. rsc.orgacs.org

Table 2: Efficacy of Various Metal Triflates in DES for the Benzoylation of Anisole under Microwave Irradiation This table shows results from a model study on the Friedel-Crafts acylation of anisole using different catalysts within a deep eutectic solvent (DES), demonstrating a green chemistry approach. acs.org

| Catalyst (5 mol%) | Reaction Time (min) | Yield (%) |

| Sc(OTf)₃ | 10 | 92 |

| Y(OTf)₃ | 10 | 88 |

| La(OTf)₃ | 10 | 85 |

| Pr(OTf)₃ | 10 | 95 |

| Nd(OTf)₃ | 10 | 89 |

| Sm(OTf)₃ | 10 | 91 |

| Eu(OTf)₃ | 10 | 87 |

| Gd(OTf)₃ | 10 | 82 |

| Yb(OTf)₃ | 10 | 75 |

| Bi(OTf)₃ | 10 | 93 |

| Reaction Conditions: Anisole, benzoic anhydride, 0.1 g DES, 5 mol% catalyst, microwave irradiation at 100°C. Data sourced from ACS Omega. acs.org |

Chemical Reactivity and Transformations of 4 Chlorophenyl 2,4 Dimethoxyphenyl Methanone

Oxidative Processes

The ketone functional group in (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgchemistrysteps.com The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. For aryl groups, electron-donating substituents increase the migratory aptitude. In the case of this compound, the 2,4-dimethoxyphenyl group is significantly more electron-rich due to the strong electron-donating effects of the two methoxy (B1213986) groups, compared to the 4-chlorophenyl group which is deactivated by the electron-withdrawing chlorine atom.

Therefore, the 2,4-dimethoxyphenyl group is expected to migrate, leading to the formation of 2,4-dimethoxyphenyl 4-chlorobenzoate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation

| Reactant | Oxidizing Agent | Major Product |

|---|

Reductive Transformations

The carbonyl group of this compound can be fully reduced to a methylene (B1212753) group (CH₂) under specific conditions, effectively converting the benzophenone (B1666685) derivative into a diarylmethane. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.org These strongly acidic conditions make it unsuitable for substrates with acid-sensitive functional groups. wikipedia.org The reaction proceeds on the surface of the zinc metal, and its exact mechanism is complex, involving organozinc intermediates. wikipedia.orgacs.org

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by decomposition of the hydrazone at high temperatures in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide. wikipedia.orgbyjus.com The Huang-Minlon modification is a widely used variant that involves carrying out the reaction in a high-boiling solvent like diethylene glycol. wikipedia.org This method is suitable for substrates that are sensitive to acid but stable in strong base. alfa-chemistry.com

Both methods would yield (4-chlorophenyl)(2,4-dimethoxyphenyl)methane.

Table 2: Major Products of Carbonyl Reduction

| Reaction Name | Reagents & Conditions | Product |

|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | (4-Chlorophenyl)(2,4-dimethoxyphenyl)methane |

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of the molecule exhibit different reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic attack due to the powerful electron-donating and ortho-, para-directing nature of the two methoxy groups. libretexts.orgmsu.edu The carbonyl group acts as a deactivating group and a meta-director. libretexts.org In this molecule, the directing effects of the methoxy groups are dominant. The methoxy group at position 2 directs electrophiles to the 3- and 5-positions, while the methoxy group at position 4 directs to the 3- and 5-positions. The combined effect strongly favors substitution at the C-5 position, which is para to the C-2 methoxy group and ortho to the C-4 methoxy group. The C-3 position is less favored due to steric hindrance from the adjacent carbonyl and C-2 methoxy groups.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Favored Position of Substitution | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 on the dimethoxy ring | (4-Chlorophenyl)(2,4-dimethoxy-5-nitrophenyl)methanone |

| Halogenation | Br₂, FeBr₃ | C-5 on the dimethoxy ring | (5-Bromo-2,4-dimethoxyphenyl)(4-chlorophenyl)methanone |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common and requires an aromatic ring to be substituted with a good leaving group and activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org In this compound, the chlorine atom is a potential leaving group. The carbonyl group is moderately electron-withdrawing and is para to the chlorine, which provides some activation for nucleophilic attack. However, the reaction generally requires harsh conditions, such as high temperatures and pressures with strong nucleophiles (e.g., NaOH, NH₃), because the activation by a single carbonyl group is not as strong as that by a nitro group. doubtnut.combyjus.com

Role as a Synthetic Reagent or Intermediate in Complex Molecule Formation

Benzophenone derivatives are valuable intermediates in the synthesis of a wide range of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. google.com The structure of this compound contains multiple reaction sites that can be selectively modified, making it a useful building block.

Benzophenones are recognized as key precursors for highly active fungicides. google.comnih.gov For instance, the structurally similar compound (3-Chlorophenyl)-(3,4-dimethoxyphenyl)methanone is a known intermediate in the production of Dimethomorph, a systemic fungicide used to control diseases caused by Oomycetes. nbinno.com The benzophenone framework is also central to other fungicides like metrafenone (B1676525) and pyriofenone, which are effective against powdery mildews. nih.govresearchgate.net

The synthetic utility of compounds like this compound lies in their ability to undergo further transformations. The carbonyl group can be converted into an alkene via the Wittig reaction or similar olefination methods, which is a key step in the synthesis of certain 3,3-diphenylacrylic acid amide fungicides. google.com The reactivity of the aromatic rings also allows for the introduction of further substituents to modulate the biological activity of the final product. Therefore, this compound serves as a versatile scaffold for developing new bioactive molecules.

Spectroscopic and Structural Elucidation of 4 Chlorophenyl 2,4 Dimethoxyphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is expected to show distinct signals corresponding to the protons on the two aromatic rings and the two methoxy (B1213986) groups. The electron-withdrawing nature of the carbonyl group and the chlorine atom, along with the electron-donating effect of the methoxy groups, significantly influences the chemical shifts of the aromatic protons.

The 4-chlorophenyl ring protons are expected to form an AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group will be shifted downfield compared to the protons meta to it. The 2,4-dimethoxyphenyl ring contains three aromatic protons which are expected to appear as a doublet, a doublet of doublets, and a singlet or narrowly split doublet. The two methoxy groups should appear as sharp singlets, with the methoxy group at the C2 position potentially being slightly shifted compared to the one at the C4 position due to the proximity of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| H-2', H-6' (Chlorophenyl ring) | 7.65 - 7.75 | Doublet | 2H |

| H-3', H-5' (Chlorophenyl ring) | 7.40 - 7.50 | Doublet | 2H |

| H-6 (Dimethoxyphenyl ring) | 7.35 - 7.45 | Doublet | 1H |

| H-5 (Dimethoxyphenyl ring) | 6.50 - 6.60 | Doublet of Doublets | 1H |

| H-3 (Dimethoxyphenyl ring) | 6.45 - 6.55 | Doublet | 1H |

| OCH₃ (C4 position) | ~3.85 | Singlet | 3H |

Note: These are predicted values based on standard chemical shift tables and analysis of similar compounds. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum is expected to display 11 distinct signals, accounting for all 15 carbon atoms in the molecule, with some overlap possible for the carbons on the 4-chlorophenyl ring. The carbonyl carbon signal will be the most downfield, typically appearing between 190 and 200 ppm. The aromatic carbons will resonate in the 110-165 ppm region, with those attached to oxygen (C2, C4) being the most downfield within this group. The two methoxy carbons will appear as sharp signals around 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~195 |

| C-2, C-4 (Dimethoxyphenyl ring, O-attached) | 160 - 165 |

| C-1' (Chlorophenyl ring, C=O attached) | ~138 |

| C-4' (Chlorophenyl ring, Cl-attached) | ~137 |

| C-1 (Dimethoxyphenyl ring, C=O attached) | ~122 |

| C-2', C-6' (Chlorophenyl ring) | ~131 |

| C-3', C-5' (Chlorophenyl ring) | ~128 |

| C-6 (Dimethoxyphenyl ring) | ~133 |

| C-3 (Dimethoxyphenyl ring) | ~98 |

| C-5 (Dimethoxyphenyl ring) | ~105 |

Note: These are predicted values. Quaternary carbons (C-1, C-1', C-2, C-4, C-4') often show lower intensity peaks.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone. Other characteristic absorptions will arise from the C-O bonds of the methoxy groups, the C-Cl bond, and the aromatic C=C and C-H bonds. The C=O stretch in benzophenones is typically strong and sharp. masterorganicchemistry.com

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (OCH₃) | 2980 - 2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong, Sharp |

| Aromatic C=C Stretch | 1600, 1580, 1500 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1280 - 1240 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1020 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. The molecular weight of this compound is 276.71 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 276. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 278 with approximately one-third the intensity of the M⁺ peak should be observed.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion. For C₁₅H₁₃³⁵ClO₃, the calculated exact mass is 276.0553.

Fragmentation in benzophenones typically occurs via cleavage of the bonds adjacent to the carbonyl group. The primary fragmentation pathways are expected to produce the following characteristic ions:

[C₇H₄ClO]⁺ : The 4-chlorobenzoyl cation, with an expected m/z of 139 (for ³⁵Cl) and 141 (for ³⁷Cl).

[C₉H₉O₃]⁺ : The 2,4-dimethoxyphenylcarbonyl cation, with an expected m/z of 165.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₁₅H₁₃ClO₃ | 276 / 278 | Molecular ion; isotopic pattern for 1 Cl atom (3:1 ratio) |

| [M-CH₃]⁺ | C₁₄H₁₀ClO₃ | 261 / 263 | Loss of a methyl radical |

| [C₉H₉O₃]⁺ | C₉H₉O₃ | 165 | 2,4-dimethoxyphenylcarbonyl fragment |

| [C₇H₄ClO]⁺ | C₇H₄ClO | 139 / 141 | 4-chlorobenzoyl fragment (base peak likely) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of benzophenone (B1666685) derivatives typically exhibits two main absorption bands. These correspond to the π → π* and n → π* electronic transitions. The intense band at shorter wavelengths (around 250-300 nm) is attributed to the π → π* transition of the conjugated aromatic system. A weaker, broader band at longer wavelengths (around 330-380 nm) is characteristic of the n → π* transition of the carbonyl group. The presence of auxochromic methoxy groups and the chloro group is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzophenone.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π* | ~290 - 310 | High |

Note: The exact λₘₐₓ is solvent-dependent.

X-ray Crystallography and Solid-State Structural Analysis

As of now, a publicly available single-crystal X-ray structure for this compound has not been reported. However, the solid-state structure can be inferred from analyses of numerous other substituted benzophenones. nih.goviucr.orgresearchgate.net

Due to steric hindrance between the ortho-protons of the two phenyl rings, benzophenone molecules are not planar. The two aromatic rings are twisted out of the plane of the central carbonyl group. The dihedral angle between the mean planes of the two rings in substituted benzophenones typically ranges from 40° to 65°. nih.goviucr.org For instance, 4-chloro-4'-hydroxybenzophenone (B194592) has a reported ring twist of 64.66°. iucr.org Given the presence of a methoxy group at the ortho-position (C2) in the dimethoxyphenyl ring, significant steric interaction with the carbonyl oxygen and the other ring is expected. This would likely result in a relatively large dihedral angle, ensuring a stable, propeller-like conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Chlorophenyl 2,4 Dimethoxyphenyl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. Through DFT methods, a comprehensive profile of (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone can be established.

Geometry Optimization and Energetic Stability

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzophenones (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.24 | - | - |

| C-Cl | 1.75 | - | - |

| C-O (methoxy) | 1.36 | - | - |

| C-C-C (phenyl) | - | 120.0 | - |

| Phenyl Ring Torsion | - | - | Variable |

Vibrational Frequency Analysis and Spectral Simulation

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. This analysis calculates the fundamental vibrational modes of the molecule, each corresponding to a specific stretching, bending, or torsional motion of the atoms. The calculated frequencies and their corresponding intensities can be used to simulate the theoretical vibrational spectra. These simulated spectra are invaluable for interpreting experimentally obtained IR and Raman data, allowing for the assignment of specific spectral peaks to particular molecular vibrations. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone group, C-Cl stretching, C-O stretching of the methoxy (B1213986) groups, and various aromatic C-H and C-C vibrations.

Electronic Structure Analysis

The arrangement and energies of electrons within a molecule dictate its chemical behavior and reactivity. Electronic structure analysis provides fundamental insights into these aspects.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Distributions and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

For this compound, the spatial distribution of the HOMO and LUMO would be calculated. It is anticipated that the HOMO would be localized on the more electron-rich 2,4-dimethoxyphenyl ring, while the LUMO may be distributed across the carbonyl group and the electron-withdrawing 4-chlorophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for similar aromatic ketones and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red and yellow areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy groups, highlighting these as primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings.

Atomic Charge Distribution (e.g., Mulliken Charges)

To quantify the charge distribution at the atomic level, various population analysis methods are employed, with Mulliken charge analysis being a common example. This method partitions the total electron density among the individual atoms in the molecule, assigning a partial charge to each.

In this compound, Mulliken charge analysis would be expected to show a significant negative charge on the highly electronegative oxygen and chlorine atoms. The carbonyl carbon atom would likely carry a partial positive charge due to its bonding with the electronegative oxygen. The carbon atoms bonded to the methoxy groups and the chlorine atom would also exhibit modified charge distributions due to the electron-donating and -withdrawing nature of these substituents, respectively. This detailed charge distribution provides further insight into the molecule's reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of various properties related to a molecule's interaction with light, such as its UV-Vis absorption spectrum. By determining the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

Key parameters obtained from TD-DFT calculations include excitation energies, which correspond to the energy difference between the ground and excited states, and oscillator strengths, which indicate the probability of a particular electronic transition occurring. These calculated values are instrumental in understanding the photophysical behavior of a compound.

A comprehensive search of scientific literature was conducted to find specific TD-DFT data for this compound. However, detailed research findings, including specific excitation energies, oscillator strengths, and transition characteristics for this particular compound, were not available in the reviewed sources. While computational studies on similar benzophenone (B1666685) derivatives have been performed, direct application of their results to this compound would be scientifically inaccurate. Therefore, a data table for its specific optical properties cannot be provided at this time.

Table 1: TD-DFT Derived Optical Properties of this compound (Data not available in the reviewed scientific literature)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|

| - | - | - | - |

| - | - | - | - |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that provide insight into the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / (2η).

Despite a thorough review of existing research, specific calculated values for the global chemical reactivity descriptors of this compound could not be located. While the principles of their calculation are well-established, their application to this specific compound has not been reported in the available literature. Consequently, a data table of these values cannot be presented.

Table 2: Global Chemical Reactivity Descriptors for this compound (Data not available in the reviewed scientific literature)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | - |

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Chemical Hardness | η | - |

| Chemical Softness | S | - |

| Electronegativity | χ | - |

| Chemical Potential | μ | - |

Future Research Directions in the Chemistry of 4 Chlorophenyl 2,4 Dimethoxyphenyl Methanone

Exploration of Novel Synthetic Pathways

The synthesis of substituted benzophenones like (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone has traditionally been dominated by classical methods. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Established and Emerging Synthetic Routes:

| Method | Description | Reagents | Key Features |

| Friedel-Crafts Acylation | A primary method where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst. sigmaaldrich.com For the target compound, this involves reacting 4-chlorobenzoyl chloride with 1,3-dimethoxybenzene (B93181). | Acyl chloride, Lewis acid (e.g., AlCl₃) | Well-established, but can require stoichiometric amounts of catalyst and may have regioselectivity issues. sigmaaldrich.comnih.gov |

| Claisen-Schmidt Condensation | This is a multi-step approach where a substituted acetophenone (B1666503) and a benzaldehyde (B42025) first form a chalcone (B49325) (an α,β-unsaturated ketone). nih.govwikipedia.org The chalcone can then be further modified to yield the final benzophenone (B1666685) structure. | Aldehyde, Ketone, Base (e.g., NaOH) | Versatile for creating diverse chalcone intermediates which are valuable precursors themselves. taylorandfrancis.comscispace.com |

| Modern Cross-Coupling Reactions | Future pathways may involve palladium- or copper-catalyzed cross-coupling reactions, offering milder conditions and broader functional group tolerance compared to traditional methods. | Organometallic reagents, metal catalysts | High efficiency and selectivity, but may require more complex starting materials. |

Further research is anticipated in the area of green chemistry, exploring solvent-free reaction conditions and the use of solid acid catalysts to minimize environmental impact and simplify product purification. nih.gov

Advanced Spectroscopic Probes for Molecular Dynamics

Beyond simple structural confirmation, advanced spectroscopic techniques are crucial for understanding the dynamic behavior of this compound in various environments. The benzophenone core is an excellent chromophore, making it an ideal candidate for photophysical studies. nih.gov

Future investigations will likely employ time-resolved spectroscopy to probe the excited states of the molecule. Techniques such as femtosecond transient absorption and time-resolved resonance Raman (TR³) spectroscopy can provide invaluable data on the formation, lifetime, and decay pathways of singlet and triplet excited states. hku.hkbgsu.edu This is particularly relevant for understanding photoreactions, such as hydrogen abstraction, which is a hallmark of excited benzophenones. bgsu.edubris.ac.uk

Furthermore, the phosphorescence of benzophenone derivatives can be utilized as a sensitive probe for their local microenvironment. researchgate.net By studying the phosphorescence lifetime and emission spectra, researchers can gain insights into molecular rigidity, solvent interactions, and the dynamics of surrounding polymer chains or biological macromolecules. The use of benzophenone as a photo-reactive probe, where it covalently cross-links to nearby molecules upon UV irradiation, is a powerful tool for mapping interactions in complex systems like proteins. nih.gov

Deeper Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov For this compound, theoretical studies can provide a deep understanding of its electronic structure, conformational preferences, and reactivity.

Future theoretical work will likely focus on:

Conformational Analysis: Calculating potential energy surfaces to identify the most stable conformations and the rotational barriers between the phenyl rings. researchgate.net This geometry dictates the extent of π-conjugation and influences the molecule's photophysical properties. chemrxiv.org

Electronic Structure Calculation: Determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scialert.net This information is key to predicting the molecule's behavior in charge-transfer processes and its suitability for electronic applications.

Reaction Pathway Modeling: Simulating entire reaction mechanisms, such as photosensitized oxidations or cycloadditions. acs.orgrsc.org By calculating the energies of reactants, transition states, and products, researchers can predict reaction barriers and identify the most favorable pathways, complementing experimental observations. acs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can further be used to model these reactions in complex enzymatic or solution environments. nih.gov

These computational approaches provide predictive power, enabling the rational design of new derivatives with tailored reactivity and properties before undertaking extensive laboratory synthesis. chemrxiv.org

Potential for Functional Material Applications

The unique electronic and photophysical properties of the benzophenone scaffold make derivatives like this compound highly attractive for applications in advanced functional materials.

Key Application Areas:

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is a strong electron acceptor with high intersystem crossing efficiency. nih.gov This makes it an excellent building block for Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govmdpi.com By combining the benzophenone acceptor with suitable donor moieties, it is possible to create molecules with a small singlet-triplet energy gap, enabling efficient harvesting of triplet excitons and leading to high-efficiency OLEDs. nih.govsemanticscholar.org The twisted geometry of benzophenone derivatives also helps to reduce intermolecular interactions and self-quenching effects in the solid state. nih.gov Research in this area will focus on tuning the donor-acceptor strengths to achieve emission across the visible spectrum, from deep blue to green. mdpi.com

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation and hyperpolarizability can exhibit NLO properties, which are essential for applications in telecommunications and optical computing. The donor-π-acceptor structure inherent in many substituted benzophenones is conducive to NLO activity. Research has shown that derivatives of 4-chlorobenzoyl chloride can possess significant second harmonic generation (SHG) efficiency, a key metric for NLO materials. tandfonline.comresearchgate.net Future studies will involve synthesizing new derivatives and computationally screening them to maximize their hyperpolarizability and thermal stability for practical device applications. researchgate.netmalayajournal.orgbohrium.com

Photopolymers and Photoinitiators: Benzophenones are classic photoinitiators used in UV-curing inks, coatings, and 3D printing. chemrxiv.org Upon UV absorption, they efficiently generate radicals that initiate polymerization. Research could explore the specific efficiency of this compound in these applications, optimizing its absorption spectrum to match different light sources (e.g., LED lamps) and improving its reactivity for faster curing speeds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dimethoxybenzoyl chloride and 4-chlorobenzene in the presence of Lewis acids (e.g., AlCl₃). Evidence from analogous aryl ketone syntheses suggests optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acyl chloride:arene) to improve yields . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate high-purity crystals, as demonstrated in related methanone derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Key absorption bands include C=O stretch (~1650–1680 cm⁻¹) and aromatic C-O (methoxy groups, ~1250 cm⁻¹). Compare with reference spectra for structurally similar benzophenones .

- NMR : ¹H NMR should resolve methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbon (~195 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 290.0712 (C₁₅H₁₃ClO₃). Cross-validate with fragmentation patterns of chlorinated aryl ketones .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s structural motif (chlorophenyl and dimethoxyphenyl groups) is prevalent in drug discovery. For example, analogous methanones serve as intermediates in synthesizing cannabinoid receptor ligands or antimicrobial agents. Its electron-rich aromatic system enables functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved across different studies?

- Methodological Answer : Contradictions in IR or NMR data often arise from solvent effects or crystallographic packing. For example, IR carbonyl stretches may shift by ±15 cm⁻¹ depending on solvent polarity (CCl₄ vs. KBr pellets) . Use density functional theory (DFT) calculations to model solvent interactions and validate experimental observations . Cross-reference with X-ray crystallographic data (if available) to confirm substituent geometry .

Q. What strategies mitigate side reactions during the synthesis of halogenated benzophenones like this compound?

- Methodological Answer : Competitive halogen migration or over-acylation can occur during Friedel-Crafts reactions. To suppress these:

- Use low-temperature stepwise addition of acyl chloride.

- Introduce bulky directing groups (e.g., methoxy at 2,4-positions) to control electrophilic substitution regioselectivity .

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) to isolate intermediates before side reactions dominate .

Q. How does the electronic environment of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group deactivates the aryl ring, making it less reactive toward electrophilic substitution but amenable to nucleophilic aromatic substitution (NAS) under specific conditions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in DMF/H₂O. Compare reactivity with non-halogenated analogs to quantify electronic effects .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cytochrome P450 or cannabinoid receptors, leveraging structural analogs (e.g., anandamide derivatives ). Combine with QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₃ClO₃ | |

| Molecular Weight | 290.71 g/mol | |

| Melting Point | 138–142°C (lit.) | |

| Key IR Bands (C=O) | 1650–1680 cm⁻¹ | |

| ¹H NMR (Methoxy Protons) | δ 3.8–4.0 ppm (s, 6H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.